molecular formula C9H11N3 B8532082 N,N-dimethylpyrazolo[1,5-a]pyridin-2-amine

N,N-dimethylpyrazolo[1,5-a]pyridin-2-amine

Cat. No. B8532082
M. Wt: 161.20 g/mol
InChI Key: RSMJZORJLJGXMR-UHFFFAOYSA-N
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Patent
US04028370

Procedure details

A mixture of 3.25g (1.6 × 10-2 mole) of 3-carbamoyl-2-dimethylaminopyrazolo[1,5-a]pyridine and 100 ml of concentrated hydrochloric acid was refluxed for 5 hours. After cooling, the solution was made to alkali and extracted with chloroform. The chloroform solution was dried over sodium sulfate and concentrated. The residue was column-chromatographed over alumina. The elution with methylene chloride gave crude product, which was recrystallized from n-hexane to give 1.3g of colorless needles, mp 51°-52° C. Yield 50%.
Name
3-carbamoyl-2-dimethylaminopyrazolo[1,5-a]pyridine
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
C([C:4]1[C:5]([N:13]([CH3:15])[CH3:14])=[N:6][N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=12)(=O)N>Cl>[CH3:14][N:13]([CH3:15])[C:5]1[CH:4]=[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][N:7]2[N:6]=1

Inputs

Step One
Name
3-carbamoyl-2-dimethylaminopyrazolo[1,5-a]pyridine
Quantity
3.25 g
Type
reactant
Smiles
C(N)(=O)C=1C(=NN2C1C=CC=C2)N(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was column-chromatographed over alumina
WASH
Type
WASH
Details
The elution with methylene chloride
CUSTOM
Type
CUSTOM
Details
gave crude product, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from n-hexane

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NN2C(C=CC=C2)=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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